molecular formula C7H3ClN2O3 B12585826 1-Chloro-3-isocyanato-2-nitrobenzene CAS No. 646052-89-3

1-Chloro-3-isocyanato-2-nitrobenzene

Cat. No.: B12585826
CAS No.: 646052-89-3
M. Wt: 198.56 g/mol
InChI Key: CZDYBUYDMIOUCN-UHFFFAOYSA-N
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Description

1-Chloro-3-isocyanato-2-nitrobenzene is an organic compound with the molecular formula C7H3ClN2O3 It is a derivative of benzene, characterized by the presence of chloro, isocyanato, and nitro functional groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-3-isocyanato-2-nitrobenzene can be synthesized through a multi-step process involving the nitration, chlorination, and isocyanation of benzene derivatives. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of appropriate catalysts, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-3-isocyanato-2-nitrobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or alcohols, leading to the formation of corresponding derivatives.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Addition Reactions: The isocyanato group can react with nucleophiles such as amines to form urea derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium methoxide or ammonia in solvents like methanol or ethanol.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst, or other reducing agents like tin(II) chloride in hydrochloric acid.

    Addition: Primary or secondary amines in solvents like dichloromethane or toluene.

Major Products

    Substitution: Formation of 1-amino-3-isocyanato-2-nitrobenzene or 1-methoxy-3-isocyanato-2-nitrobenzene.

    Reduction: Formation of 1-chloro-3-isocyanato-2-aminobenzene.

    Addition: Formation of urea derivatives.

Scientific Research Applications

1-Chloro-3-isocyanato-2-nitrobenzene has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Materials Science: Employed in the production of polymers and resins with specific properties.

    Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

    Industrial Applications: Utilized in the manufacture of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 1-chloro-3-isocyanato-2-nitrobenzene involves its reactivity with nucleophiles due to the presence of the isocyanato group. This group can form covalent bonds with nucleophilic sites on biomolecules or other chemical species, leading to the formation of stable adducts. The nitro group can also participate in redox reactions, influencing the compound’s overall reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

    1-Chloro-2-nitrobenzene: Lacks the isocyanato group, making it less reactive in certain nucleophilic addition reactions.

    1-Chloro-4-isocyanato-2-nitrobenzene: Similar structure but with different positional isomerism, leading to variations in reactivity and applications.

    2-Chloro-3-isocyanato-1-nitrobenzene: Another positional isomer with distinct chemical properties.

Uniqueness

The presence of both isocyanato and nitro groups allows for versatile chemical transformations and interactions, making it valuable in various fields of research and industry .

Properties

CAS No.

646052-89-3

Molecular Formula

C7H3ClN2O3

Molecular Weight

198.56 g/mol

IUPAC Name

1-chloro-3-isocyanato-2-nitrobenzene

InChI

InChI=1S/C7H3ClN2O3/c8-5-2-1-3-6(9-4-11)7(5)10(12)13/h1-3H

InChI Key

CZDYBUYDMIOUCN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)[N+](=O)[O-])N=C=O

Origin of Product

United States

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